Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride
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Overview
Description
“Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C16H19NO HCl and a molecular weight of 277.8 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzyl group attached to a but-3-enyl chain, which is further connected to a 5-methyl-furan-2-YL group . The compound has a molecular formula of C16H19NO and a monoisotopic mass of 241.146667 Da .Scientific Research Applications
Synthesis Techniques
- A novel enantioselective synthesis method for furan-2-yl amines and amino acids was developed, featuring oxazaborolidine-catalyzed enantioselective reduction of O-benzyl furan-2-yl ketone oximes to corresponding chiral amines, with potential implications for producing enantiomerically pure derivatives of Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride (Demir et al., 2003).
Biological Activities
- Research into furan derivatives highlights their potential antimicrobial and nematicidal activities. One study synthesized a series of compounds showing significant activity against various bacterial and fungal strains, as well as nematodes, suggesting potential applications in developing bioactive agents related to this compound (C. S. Reddy et al., 2010).
- Another study focused on the synthesis of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, including an amine derivative with potent cytotoxicity against cancer cell lines, indicating the relevance of furan-based compounds in cancer research (Weerachai Phutdhawong et al., 2019).
Chemical Transformations
- The development of a method for the synthesis of 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles via intramolecular cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides demonstrates the versatility of furan derivatives in synthesizing heterocyclic compounds, which could extend to the synthesis of this compound (T. Stroganova et al., 2013).
Methodological Advances
- Iron-catalyzed direct amination of benzyl alcohols to benzylamines provides a sustainable methodology that could potentially be applied to the synthesis of this compound, highlighting advances in green chemistry and catalysis (Tao Yan et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
N-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-3-7-15(16-11-10-13(2)18-16)17-12-14-8-5-4-6-9-14;/h3-6,8-11,15,17H,1,7,12H2,2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDPFTLCKNKUKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CC=C)NCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429558 |
Source
|
Record name | BENZYL-[1-(5-METHYL-FURAN-2-YL)-BUT-3-ENYL]-AMINE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052536-24-9 |
Source
|
Record name | BENZYL-[1-(5-METHYL-FURAN-2-YL)-BUT-3-ENYL]-AMINE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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